molecular formula C6H4O2S B085644 Thiophene-3,4-dicarbaldehyde CAS No. 1073-31-0

Thiophene-3,4-dicarbaldehyde

Cat. No. B085644
CAS RN: 1073-31-0
M. Wt: 140.16 g/mol
InChI Key: GCYSRLXIEWTZNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-3,4-dicarbaldehyde and its derivatives involves several key methods. One approach involves the condensation of thiophene dicarbaldehydes with aromatic amines to yield N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles and other related compounds. This process highlights the compound's versatility in forming heterocyclic structures with potential bioactivity (Benachenhou, Mesli, Borai, Hanquet, & Guilard, 1988). Another synthesis pathway is the "four-component" assembly utilizing thiophene derivatives and styrylmalonates in a GaCl3-promoted reaction, showcasing the compound's ability to form polyaromatic structures through [2+3]-annulation steps (Borisov, Chermashentsev, Novikov, & Tomilov, 2019).

Molecular Structure Analysis

The molecular structure of thiophene-3,4-dicarbaldehyde derivatives has been elucidated through various spectroscopic methods. Studies on chalcones derived from thiophene-3-carbaldehyde reveal insights into the molecular and crystal structures, highlighting the influence of substituents on the planarity and packing of these molecules (Quoc et al., 2019).

Chemical Reactions and Properties

Thiophene-3,4-dicarbaldehyde participates in numerous chemical reactions, leading to a wide array of functionalized thiophenes. These include the synthesis of enol lactones, conversion into 4-arylbenzo[b]thiophene-6-carboxylic acids, and reactions with 1,4-dithiane-2,5-diol for the production of fully substituted thiophene-2-carbaldehyde. Such reactions exemplify the compound's reactivity and potential for creating diverse chemical structures (Guirguis, Awad, & Saad, 1986), (Ni, Wang, & Tong, 2016).

Physical Properties Analysis

The physical properties of thiophene-3,4-dicarbaldehyde derivatives, such as solubility, crystallinity, and photoluminescence, are crucial for their application in material science. For instance, new star-shaped molecules based on thiophene derivatives demonstrate good solubility and self-film-forming properties, with potential use in field-effect transistor applications (Kim et al., 2007).

Chemical Properties Analysis

The chemical properties of thiophene-3,4-dicarbaldehyde, such as its reactivity with various nucleophiles and the ability to undergo different types of cycloadditions and annulations, facilitate the synthesis of complex molecules. The compound's versatility is highlighted by its application in creating hard-to-reach 3,4-disubstituted thiophene derivatives, showcasing its significant role in synthetic organic chemistry (Nikonova et al., 2020).

Scientific Research Applications

  • Analgesic and Anti-inflammatory Agents : Thiophene-3,4-dicarbaldehyde has been used in synthesizing potential analgesic and anti-inflammatory agents. It reacts with 2-mercaptoethanol to yield N-aryl-5,6-dihydro-4-oxo-4H-thieno [3,4-c] pyrroles and N-aryl-4-arylimino-5,6-dihydro-4H-thieno [3,4-c] pyrroles, which have potential medicinal applications (Benachenhou et al., 1988).

  • Conformational Analysis of Radical Anions : It is used in studying the conformation of heteroaromatic carbonyl compounds, particularly in analyzing the radical anions of derivatives like thiophen-2,5-dicarbaldehyde (Lunazzi et al., 1972).

  • Optical Properties of Substituted Compounds : Research on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines has been conducted, where N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes were prepared and their optical properties studied. These compounds exhibit moderate to high fluorescence quantum yields, indicating potential applications in materials science and as invisible ink dyes (Bogza et al., 2018).

  • Intramolecular Cation Exchange Studies : The radical anions of thiophen-2,5-dicarbaldehyde have been examined to study intramolecular cation exchange in ion pairs, providing insights into the interactions between the carbonyl groups and counterions (Guerra et al., 1973).

  • Synthesis and Physicochemical Properties : Thiophene-substituted bis(5,4-d)thiazoles have been synthesized using substituted thiophene-2-carbaldehydes. The focus was on understanding the relationship between structure and physicochemical properties, including UV-Vis and fluorescence, which is crucial for material science applications (Tokárová & Biathová, 2018).

  • Fluorescent Sensor for Ferric Ion : Thiophene-2-carbaldehyde derivatives have been used to synthesize novel fluorescent sensors, such as 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), which shows strong quenching fluorescence in the presence of Fe3+ ions. This indicates its potential use in metal ion detection (Zhang et al., 2016).

  • Corrosion Inhibitors for Aluminum Alloy : Thiophene derivatives have been synthesized and characterized as corrosion inhibitors for aluminum alloy in hydrochloric acid medium, showing high inhibition efficiency. This application is significant in materials science, especially in the context of metal preservation and chemical engineering (Arrousse et al., 2022).

properties

IUPAC Name

thiophene-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSRLXIEWTZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483946
Record name thiophene-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-3,4-dicarbaldehyde

CAS RN

1073-31-0
Record name thiophene-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
F Benachenhou, MA Mesli, M El Borai… - Journal of …, 1988 - Wiley Online Library
Thiophene‐3,4‐dicarbaldehyde 1 reacts in the presence of 2‐mercaptoethanol to yield N‐aryl‐5,6‐dihydro‐4‐oxo‐4H‐thieno[3,4‐c]pyrroles 2 and N‐aryl‐4‐arylimino‐5,6‐dihydro‐4H‐…
Number of citations: 16 onlinelibrary.wiley.com
CX Yan, ZX Sun, Y Cheng - Synthesis, 2012 - thieme-connect.com
The multicomponent reactions of imidazo [1, 5-a] pyridine carbenes with heterocyclic ortho-dialdehydes and electron-deficient alkynes were studied. While imidazo [1, 5-a] pyridin-3-…
Number of citations: 7 www.thieme-connect.com
FJ Garcia Jr - 2014 - scholarworks.gsu.edu
Purpose: The purpose of this study is to synthesize a new class of CXCR4 antagonists that can be applied clinically to treat cancer metastasis and inflammatory conditions. Method: …
Number of citations: 2 scholarworks.gsu.edu
F Garcia, T Gaines, S Mooring - core.ac.uk
Purpose: The purpose of this study is to synthesize a new class of CXCR4 antagonists that can be applied clinically to treat cancer metastasis and inflammatory conditions. Method: …
Number of citations: 3 core.ac.uk
T Gaines, F Garcia, S Virani, Z Liang, Y Yoon… - European Journal of …, 2019 - Elsevier
The interaction between G-Protein coupled receptor CXCR4 and its natural ligand CXCL12 has been linked to inflammation experienced by patients with Irritable Bowel Disease (IBD). …
Number of citations: 4 www.sciencedirect.com
JD Douglas, G Griffini, TW Holcombe, EP Young… - …, 2012 - ACS Publications
A series of low band gap isothianaphthene-based (ITN) polymers with various electron-withdrawing substituents and intrinsic quinoidal character were synthesized, characterized, and …
Number of citations: 56 pubs.acs.org
K Kim, I Cha, D Cho, J Ahn, C Satheeshkumar… - …, 2015 - ACS Publications
Torsionally responsive molecular systems can change their electronic properties according to the dihedral angles and can be utilized as sensory materials. We have designed and …
Number of citations: 4 pubs.acs.org
WA Braunecker, ZR Owczarczyk, A Garcia… - Chemistry of …, 2012 - ACS Publications
Conjugated alternating copolymers were designed with low optical band gaps for organic photovoltaic (OPV) applications by considering quinoid resonance stabilization. Copolymers …
Number of citations: 66 pubs.acs.org
B Hanquet, R Guilard, Y Dusausoy - Journal of the Chemical Society …, 1985 - pubs.rsc.org
Cyclopropa[3,4]cyclohepta [1,2-c]thiophen-5-one reacts in an acidic medium with thiols to give addition or rearrangement compounds: [1,4] addition occurs with ethanethiol, but with 2-…
Number of citations: 5 pubs.rsc.org
K Shelton - 2011 - uknowledge.uky.edu
Stable organic semiconductors are critical to produce inexpensive, efficient and flexible thin film organic solar cells. A current chemical focus is the synthesis of stable, electron-…
Number of citations: 2 uknowledge.uky.edu

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